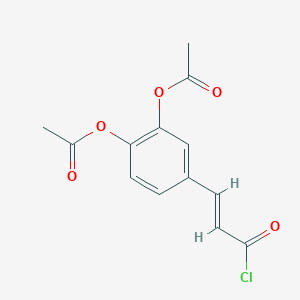
2-Chloro-5-(2,4-difluorobenzoyl)pyridine
Overview
Description
2-Chloro-5-(2,4-difluorobenzoyl)pyridine is a chemical compound with the molecular formula C12H6ClF2NO and a molecular weight of 253.63 g/mol . This compound belongs to the class of pyridine derivatives and is characterized by the presence of a chloro group at the 2-position and a difluorobenzoyl group at the 5-position of the pyridine ring .
Mechanism of Action
Mode of Action
Pyridine derivatives can participate in various chemical reactions, such as nucleophilic substitution and oxidation . The compound’s interaction with its targets could lead to changes in the target’s function, potentially altering cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine . These factors could include pH, temperature, and the presence of other molecules that could interact with the compound.
Preparation Methods
The synthesis of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine typically involves the reaction of 2-chloropyridine with 2,4-difluorobenzoyl chloride under appropriate reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Chloro-5-(2,4-difluorobenzoyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted by other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Scientific Research Applications
2-Chloro-5-(2,4-difluorobenzoyl)pyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology and Medicine: The compound is explored for its potential biological activities and as a building block for the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
2-Chloro-5-(2,4-difluorobenzoyl)pyridine can be compared with other similar compounds such as:
2,3-Difluoro-5-chloropyridine: This compound has similar structural features but differs in the position of the fluorine atoms.
2-Chloro-5-(2,6-difluorobenzoyl)pyridine: This compound has the difluorobenzoyl group at different positions, which may affect its chemical properties and reactivity.
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(2,4-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF2NO/c13-11-4-1-7(6-16-11)12(17)9-3-2-8(14)5-10(9)15/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXURZTPEQAIESA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Chloro-6-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B3023657.png)
![Chlorodihydrido[bis(2-di-i-propylphosphinoethyl)amine]iridium(III)](/img/structure/B3023659.png)

